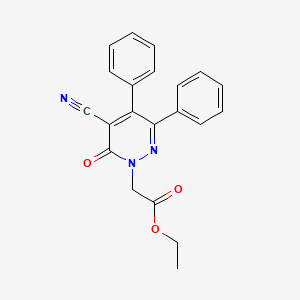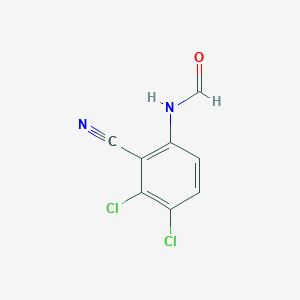![molecular formula C13H16O6S B13999150 2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane CAS No. 74128-49-7](/img/structure/B13999150.png)
2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by its bicyclic structure, which includes an epoxide ring fused to a dioxabicyclohexane framework, and a methoxy group along with a sulfonyloxymethyl group attached to a methylphenyl ring.
Méthodes De Préparation
The synthesis of 2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methoxy-4-methylphenol with appropriate sulfonylating agents under controlled conditions to introduce the sulfonyloxymethyl group. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the sulfonylation process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Analyse Des Réactions Chimiques
2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyloxymethyl group.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The sulfonyloxymethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-Methoxy-4-methylphenol: Known for its use in flavor and fragrance industries, it shares the methoxy and methylphenyl groups but lacks the bicyclic structure and sulfonyloxymethyl group.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound has a similar methoxyphenyl group but differs significantly in its overall structure and applications.
The uniqueness of 2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[31
Propriétés
Numéro CAS |
74128-49-7 |
|---|---|
Formule moléculaire |
C13H16O6S |
Poids moléculaire |
300.33 g/mol |
Nom IUPAC |
(4-methoxy-3,6-dioxabicyclo[3.1.0]hexan-2-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H16O6S/c1-8-3-5-9(6-4-8)20(14,15)17-7-10-11-12(19-11)13(16-2)18-10/h3-6,10-13H,7H2,1-2H3 |
Clé InChI |
GYNSQKXLJOVBFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(O3)C(O2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)







![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)


